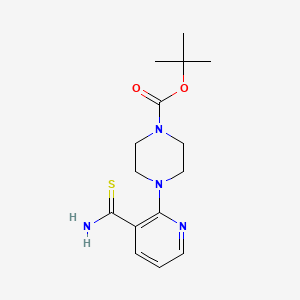

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O2S . It is used for research purposes .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.43 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.科学的研究の応用

Synthesis of Spiro-compounds in Radiopharmaceutical Research

This compound serves as a starting material for the synthesis of spiro-compounds, which are crucial in the development of radiopharmaceuticals. These spiro-compounds can be used for the mild introduction of fluorine-18, an important isotope in positron emission tomography (PET) imaging .

Linkage of Biologically Active Peptides

The acetic acid-piperazine core of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is utilized to link biologically active peptides. This application is significant in the field of drug design and synthesis, where the compound can act as a scaffold for peptide-based therapeutics .

Preparation of Monosubstituted Piperazines

In medicinal chemistry, monosubstituted piperazines are valuable intermediates. This compound is used in the synthesis of indazole DNA gyrase inhibitors, which are potential antibacterial agents .

Living Cationic Ring Opening Polymerization

The compound is involved in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers. These polymers are synthesized via living cationic ring opening polymerization and have applications in drug delivery systems .

Buchwald-Hartwig Cross-Coupling Reactions

It undergoes Buchwald-Hartwig coupling reactions with aryl halides. This reaction is a cornerstone in the field of organic synthesis, allowing for the formation of carbon-nitrogen bonds essential in pharmaceuticals and agrochemicals .

N-Boc Protection in Organic Synthesis

The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine. This method is an efficient way to protect the amine functionality during complex organic synthesis processes .

Synthesis of Crizotinib Intermediates

It is an important intermediate in the synthesis of biologically active compounds such as crizotinib, an anti-cancer drug. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Heterocyclic Building Blocks

Lastly, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is used as a heterocyclic building block in chemical synthesis. Its versatility allows for the creation of a wide range of heterocyclic compounds, which are the core structures for many drugs .

作用機序

Target of Action

Compounds containing piperazine rings are known to exhibit a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The presence of the piperazine ring enhances favorable interaction with macromolecules . This interaction could potentially lead to changes in the function or structure of the target, resulting in the observed biological effects.

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound’s molecular formula is c15h22n4o2s, which could provide some insights into its potential pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

特性

IUPAC Name |

tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDNTXZSMOZMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)